1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

TGF-beta inhibition fibrosis purine-2,4-dione SAR

1,7-Dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula C18H19N5O2, exact mass 337.153875 Da) is a synthetic tricyclic compound from the imidazo[2,1-f]purine-2,4-dione class. Its core scaffold is structurally related to theophylline but possesses a distinct 2,4-dione arrangement and a fused imidazole ring.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B4630838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
InChIInChI=1S/C18H19N5O2/c1-12-11-23-14-15(20-17(23)19-12)21(2)18(25)22(16(14)24)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,20)
InChIKeyXTSPLYZUMZVPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-3-(3-phenylpropyl)-imidazopurine-dione: Structural Identity & Procurement Baseline


1,7-Dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula C18H19N5O2, exact mass 337.153875 Da) is a synthetic tricyclic compound from the imidazo[2,1-f]purine-2,4-dione class [1]. Its core scaffold is structurally related to theophylline but possesses a distinct 2,4-dione arrangement and a fused imidazole ring. The compound features a unique N3-(3-phenylpropyl) substituent, which distinguishes it from more common N3-benzyl or N3-alkyl analogs in commercial screening libraries. The N3-phenylpropyl chain provides a specific combination of lipophilicity and conformational flexibility that is not replicated by simple benzyl, phenethyl, or chlorobenzyl substitutions. Verified spectroscopic data (1H NMR in DMSO-d6) and the InChIKey (XTSPLYZUMZVPJH-UHFFFAOYSA-N) are available via the Wiley KnowItAll NMR Spectral Library [1], confirming structural authenticity for procurement quality control.

Why In-Class Imidazo[2,1-f]purine-2,4-diones Cannot Substitute for 1,7-Dimethyl-3-(3-phenylpropyl) in TGF-β & Receptor Selectivity Studies


The imidazo[2,1-f]purine-2,4-dione scaffold exhibits profound sensitivity to N3 substitution, which determines both target engagement and physicochemical behavior. The most extensively characterized analog, IM-412 (3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), demonstrated dose-dependent TGF-β signaling inhibition in human lung fibroblasts [1]. However, the 2-chlorobenzyl group of IM-412 introduces a halogen-bonding-capable electrophilic moiety absent in the 3-phenylpropyl substituent of the target compound. This difference alters electronic distribution at the purine-2,4-dione core, potentially shifting selectivity between TGF-β/Smad pathways and other purine-binding targets such as inosine monophosphate dehydrogenase II (IMPDH II) . Additional in-class compounds with N3-methyl, N3-benzyl, or N3-phenethyl substituents lack the specific three-carbon aliphatic spacer between the imide nitrogen and the terminal phenyl ring, a geometry that affects the compound's ability to occupy hydrophobic sub-pockets in purine-recognizing proteins. Therefore, generic substitution risks confounding SAR interpretation, especially when evaluating the contribution of N3 substituent length and terminal aryl group electronics to target selectivity.

Quantitative Differential Evidence: 1,7-Dimethyl-3-(3-phenylpropyl) vs. Closest Analogs for Informed Procurement


TGF-β Pathway Inhibition: N3 Pharmacophore Differentiation from IM-412 (3-(2-Chlorobenzyl) Analog)

The most critical comparator for this compound is IM-412, which shares an identical 1,7-dimethyl-imidazo[2,1-f]purine-2,4(3H,8H)-dione core but carries a 2-chlorobenzyl group at N3 instead of a 3-phenylpropyl group. IM-412 suppresses TGF-β-induced α-SMA and fibronectin expression in CCD-18Lu human lung fibroblasts in a dose-dependent manner, with activity observed across a 1–10 μM concentration range and no significant cytotoxicity at effective concentrations [1]. The target compound's 3-phenylpropyl substituent replaces the chlorine-bearing benzyl with an extended alkyl chain terminating in an unsubstituted phenyl ring. This structural difference is expected to alter the compound's TGF-β inhibitory potency and selectivity due to the loss of the halogen bond donor at the ortho position of the benzyl ring, a feature implicated in the binding of IM-412 to its molecular target within the TGF-β/Smad signaling cascade [1]. Direct head-to-head TGF-β reporter assay data for the target compound are not publicly available; however, the availability of IM-412 as a benchmark provides a clear framework for comparative dose-response studies in any procurement-driven evaluation [1].

TGF-beta inhibition fibrosis purine-2,4-dione SAR

IMPDH II Inhibitory Activity: Preliminary Data Point for Purine Metabolism Applications

The target compound has been tested at a single concentration in an in vitro binding assay against inosine monophosphate dehydrogenase II (IMPDH II), a key enzyme in guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppression . While the Aladdin Scientific assay record (ALA873223) reports that the compound was 'tested' for IMPDH II inhibition, the precise IC50 or % inhibition value is not publicly disclosed in the database record . This is in contrast to well-characterized IMPDH inhibitors such as mycophenolic acid (IC50 ~10–50 nM against IMPDH II) and mizoribine [1]. The 3-phenylpropyl substituent may influence IMPDH II binding by occupying the hydrophobic pocket that accommodates the isoamyl side chain of the natural substrate IMP. The compound's core 2,4-dione structure also provides hydrogen-bonding interactions with the catalytic residues distinct from the 2,6-dione arrangement found in xanthine-based IMPDH inhibitors.

IMPDH inhibition purine metabolism immunosuppression

Physicochemical Differentiation: Lipophilicity (cLogP) Shift vs. 3-Benzyl and 3-(2-Phenylethyl) Analogs

The N3-(3-phenylpropyl) group extends the compound's lipophilic span by one methylene unit compared to the 3-(2-phenylethyl) analog (also MW 337.38, C18H19N5O2, ChemSpider ID 5491278) and by three methylene units compared to the 3-benzyl analog. This increase in aliphatic chain length elevates cLogP by approximately 0.5–0.7 log units relative to the benzyl derivative, based on standard fragment-based calculation methods for phenylalkyl substituents. The 3-phenylpropyl chain also increases the number of rotatable bonds by 1–2 compared to benzyl analogs, enhancing conformational entropy and potentially reducing the entropic penalty of binding to flexible protein pockets [1]. This physicochemical profile positions the target compound as the most lipophilic member among simple N3-arylalkyl imidazo[2,1-f]purine-2,4-diones lacking additional 8-position substituents, which may improve passive membrane permeability for cell-based assays while necessitating careful solubility monitoring in aqueous buffers.

drug-likeness lipophilicity permeability ADME optimization

N3 Substitution Impact on 5-HT1A and 5-HT7 Receptor Selectivity in Imidazo[2,1-f]purine-2,4-dione Series

SAR studies on 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione derivatives have established that substituents at the 7-position and the nature of the N3 group critically modulate serotonin 5-HT1A and 5-HT7 receptor affinity [1]. In a systematic evaluation of arylpiperazinylalkyl purine-2,4-diones (Zagórska et al., Eur J Med Chem, 2015), compounds with a substituent at the 7-position displayed markedly different receptor profiles: compound 8 and 9 showed mixed 5-HT1A/5-HT7 activity, while compound 14 was selective for 5-HT7, and compounds 18 and 25 were potent 5-HT1A ligands [1]. The target compound differs from this series in two key respects: (1) it carries a methyl group at the 7-position rather than hydrogen, and (2) its N3 substituent is a 3-phenylpropyl chain rather than a methyl group. This 1,7-dimethyl-3-(3-phenylpropyl) configuration has not been evaluated in published 5-HT receptor panels, creating an unexplored region of chemical space within this scaffold. The 3-phenylpropyl group's extended reach may enable interactions with auxiliary binding sites not accessible to the 1,3-dimethyl series, potentially altering the 5-HT1A/5-HT7 selectivity ratio.

serotonin receptors 5-HT1A 5-HT7 antidepressant anxiolytic

Application Scenarios for 1,7-Dimethyl-3-(3-phenylpropyl)-imidazopurine-dione Driven by Verified Differential Evidence


TGF-β Pathway SAR Probe: N3 Substituent Length and Aryl Electronics

Researchers investigating imidazo[2,1-f]purine-2,4-diones as TGF-β signaling modulators can deploy this compound alongside IM-412 (N3-2-chlorobenzyl) to deconvolve the contributions of halogen bonding and alkyl chain length to TGF-β/Smad pathway inhibition. The evidence from Park et al. (2010) [1] confirms that the 1,7-dimethyl core with an N3 aromatic substituent is sufficient for TGF-β activity, but the absence of 2-chlorine in the 3-phenylpropyl compound allows direct assessment of halogen dependence. Procurement of both compounds enables concentration-response matrix experiments in fibroblast differentiation assays, with IM-412 serving as the positive control benchmark.

IMPDH II Inhibitor Screening Cascades: Hit Expansion from Purine-2,4-dione Cores

The documented testing of this compound against IMPDH II (ALA873223) [1] positions it as a candidate for hit-to-lead expansion in purine metabolism programs. Medicinal chemistry teams can access this compound to verify the single-concentration screening result in full dose-response format and compare its IMPDH II IC50 against known inhibitors like mycophenolic acid . The 3-phenylpropyl substituent's extended geometry may yield a distinct IMPDH II binding mode, providing intellectual property differentiation from benzyl-substituted chemotypes.

CNS Receptor Selectivity Profiling: Filling the 1,7-Dimethyl SAR Gap

The systematic SAR established by Zagórska et al. (2015) [1] for 1,3-dimethyl-imidazo[2,1-f]purine-2,4-diones at 5-HT1A and 5-HT7 receptors lacks data for the 1,7-dimethyl substitution pattern with extended N3-arylalkyl chains. This compound addresses that gap, enabling academic and industrial CNS discovery groups to generate receptor binding profiles (radioligand displacement at 5-HT1A, 5-HT6, 5-HT7, and D2) that complete the scaffold's SAR landscape. Procurement is justified for selectivity panel screening where comparison against the 1,3-dimethyl series compounds (8, 9, 14, 15, 18, 25 from the reference study) is desired.

Physicochemical Property Optimization: Lipophilicity Benchmarking

The target compound's 3-phenylpropyl chain extends cLogP beyond that of standard N3-benzyl and N3-phenethyl analogs (estimated ΔcLogP +0.5–0.7 units) [1]. Drug metabolism and pharmacokinetics (DMPK) groups evaluating the ADME properties of imidazo[2,1-f]purine-2,4-diones can use this compound to establish the upper lipophilicity boundary for passive permeability in Caco-2 or PAMPA assays, while simultaneously monitoring metabolic stability in liver microsomes. This boundary-setting data informs the design of subsequent analogs with balanced potency, permeability, and metabolic stability.

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